methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
The exact mass of the compound this compound is 300.10225383 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-8-12(10-4-6-11(16)7-5-10)14-18-17-13(15(21)22-3)9(2)20(14)19-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFSCCSXNOOWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.
Structural Features
The compound features a unique pyrazolo[5,1-c][1,2,4]triazine core with specific substituents that enhance its biological activity. The presence of a methyl ester and a 4-fluorophenyl group contributes to its reactivity and interaction with biological targets. The molecular formula is CHFNO, and its molecular weight is approximately 303.3 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions including hydrazone formation and cyclization with isocyanates. This method has been shown to yield high purity products with significant biological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo-triazine class. For instance:
- Case Study : A derivative of pyrazolo[5,1-c][1,2,4]triazine demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis through the activation of caspases and modulation of key regulatory proteins such as p53 and Bax .
- Mechanism : The anticancer activity is believed to be mediated through the suppression of NF-κB expression and the promotion of reactive oxygen species (ROS), which are critical for apoptosis induction .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Research Findings : Studies indicate that pyrazolo-triazine derivatives exhibit notable antimicrobial properties against various pathogens. For example, certain derivatives have been tested against bacterial strains and demonstrated effective inhibition .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Activity | Unique Features |
|---|---|---|---|
| Methyl 8-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | Pyrazolo-triazine | Anticancer | Methoxy position affects activity |
| Ethyl 8-(4-chlorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | Pyrazolo-triazine | Antimicrobial | Chlorine substituent enhances potency |
| 6-Methyl-8-(4-fluorophenyl)-pyrazolo[5,1-c][1,2,4]triazine | Pyrazolo-triazine | Anti-inflammatory | Fluorine substituent alters lipophilicity |
Scientific Research Applications
Biological Activities
Research indicates that pyrazolo derivatives possess diverse biological properties:
- Anti-inflammatory Activity : Compounds within this class have been shown to inhibit inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate exhibits cytotoxic effects against various carcinoma cell lines including colon and breast cancer cells. Its selective cytotoxicity in hypoxic conditions is particularly noteworthy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and other disease processes. Its interactions with biological targets such as receptors and enzymes are currently under investigation.
Case Studies
Several studies have documented the pharmacological potential of pyrazolo derivatives:
- Study on Anticancer Activity : A study published in Pharmaceutical Research reported that derivatives of pyrazolo[5,1-c][1,2,4]triazines showed significant cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological efficacy .
- GABA Receptor Modulation : Research comparing various pyrazolo derivatives revealed that some compounds selectively interacted with GABA receptor subtypes. This suggests potential applications in treating neurological disorders by modulating neurotransmitter systems .
- Anti-inflammatory Effects : Another study indicated that certain pyrazolo derivatives inhibited pro-inflammatory cytokines in vitro, supporting their use as anti-inflammatory agents in therapeutic applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring in this compound exhibits electrophilic character, enabling nucleophilic substitution at specific positions. The methyl ester group at position 3 further modulates reactivity by acting as an electron-withdrawing group.
Key observations :
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Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the methyl ester undergoes saponification to yield the corresponding carboxylic acid derivative.
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Amidation : Reaction with primary amines (e.g., benzylamine) replaces the methyl ester with an amide group, forming derivatives like N-substituted-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c] triazine-3-carboxamides .
Conditions and yields :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 1M NaOH, EtOH, reflux, 6h | Carboxylic acid derivative | 85% |
| Amidation | R-NH₂, DCC, DMAP, DCM, RT, 12h | Carboxamide derivatives | 72–89% |
Cycloaddition Reactions
The triazine core participates in inverse electron-demand Diels-Alder (IEDDA) reactions with amidines, forming pyrimidine derivatives. This reactivity is enhanced by electron-withdrawing substituents on the triazine ring .
Example reaction :
Kinetic data :
Substrate scope :
| Amidine Substituent | Product Yield |
|---|---|
| Benzamidine | 94% |
| 4-Methoxybenzamidine | 88% |
| Cyclohexylamidine | 76% |
Carboxylation with CO₂
The compound undergoes direct carboxylation at sp³ or sp² C-H bonds under catalytic conditions, leveraging silver-based π-Lewis acids .
Reaction setup :
Key product :
Yield : 68% after oxidative workup .
Halogenation and Cross-Coupling
The fluorophenyl group facilitates regioselective halogenation and subsequent cross-coupling reactions.
Halogenation example :
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Iodination : Treatment with NIS (N-iodosuccinimide) in AcOH at 50°C introduces iodine at position 3 of the pyrazole ring .
Suzuki-Miyaura coupling :
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The iodinated derivative reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl derivatives .
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h.
Yield : 75–82% .
Biological Activity and Mechanistic Insights
While beyond the scope of pure chemical reactions, the compound’s bioactivity informs its reactivity:
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Kinase inhibition : Derivatives inhibit kinases (e.g., VPS34) by binding to ATP pockets, guided by hydrogen bonding with the carboxamide group .
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Anticancer activity : Structural analogs show IC₅₀ values <1 μM against cancer cell lines, driven by triazine-mediated apoptosis induction .
Comparative Reactivity of Structural Analogs
| Analog Structure | Key Reaction | Unique Feature |
|---|---|---|
| Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo-triazine-3-carboxylate | Nucleophilic substitution at C3 | Methoxy group enhances electron density |
| N-(2-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo-triazine-3-carboxamide | Amidation | Chlorophenyl substituent increases lipophilicity |
| Ethyl 8-(4-bromophenyl)-4-methylpyrazolo-triazine-3-carboxylate | Suzuki coupling | Bromine enables cross-coupling |
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light (254 nm) results in triazine ring cleavage, forming pyrazole-carboxylic acid derivatives.
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Thermal stability : Decomposes above 250°C via decarboxylation and triazine ring fragmentation.
Q & A
Q. What are the established synthetic routes for methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclization reactions. For example, fluorinated pyrazolo-triazine derivatives are often synthesized via refluxing precursors (e.g., diethyl oxalate in THF) followed by cyclization with sulfonyl hydrazides or trifluoroacetylation . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., THF, dioxane) enhance reaction efficiency.
- Temperature control : Reflux conditions (~80–100°C) optimize cyclization .
- Purification : Chromatography or recrystallization improves purity, with yields often ranging from 40–70% depending on substituent reactivity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy : , , and -NMR are critical for confirming substituent positions and fluorophenyl integration .
- X-ray crystallography : Single-crystal studies resolve bond lengths and angles (e.g., mean C–C bond deviation: 0.004 Å) and validate stereoelectronic effects of the 4-fluorophenyl group .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and scalability while minimizing byproducts?
- Methodological Answer :
- Process simulation : Tools like Aspen Plus® model reaction kinetics and separation steps (e.g., membrane technologies for byproduct removal) .
- Design of Experiments (DoE) : Multi-variable analysis (temperature, stoichiometry) identifies optimal conditions. For example, trifluoroacetyl group incorporation requires precise molar ratios to avoid side reactions .
- Scale-up challenges : Particle technology (e.g., controlled crystallization) ensures consistent powder morphology during large-scale production .
Q. What computational frameworks are suitable for predicting this compound’s bioactivity or reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens potential targets (e.g., enzyme active sites) using crystal structures from related triazolo-pyrazine inhibitors .
- QSAR models : Correlate substituent effects (e.g., 4-fluorophenyl vs. chlorophenyl) with biological activity .
Q. How should researchers address contradictions in reported biological activities or physicochemical properties?
- Methodological Answer :
- Critical literature analysis : Compare experimental conditions (e.g., solvent polarity in solubility assays). For instance, discrepancies in melting points (~82–84°C) may arise from polymorphic forms or impurities .
- Replication studies : Reproduce prior work using standardized protocols (e.g., USP methods for HPLC purity checks) .
- Meta-analysis : Aggregate data across studies to identify trends (e.g., fluorine’s role in enhancing membrane permeability) .
Q. What strategies are effective for modifying the core structure to enhance target selectivity in medicinal chemistry applications?
- Methodological Answer :
- Bioisosteric replacement : Substitute the methyl ester with amides or ketones to improve pharmacokinetics .
- Ring functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 7 to modulate enzyme inhibition .
- Salt formation : Improve solubility via inorganic salts (e.g., sodium or hydrochloride salts) without altering bioactivity .
Methodological Frameworks for Research Design
Q. How can a theoretical framework guide hypothesis generation for this compound’s mechanism of action?
- Methodological Answer :
- Link to enzyme inhibition theory : For example, competitive inhibition models explain interactions with Pfmrk or Hedgehog signaling pathways .
- Thermodynamic profiling : Relate binding free energy (ΔG) to substituent hydrophobicity or hydrogen-bonding capacity .
Q. What experimental protocols are recommended for assessing in vitro biological activity?
- Methodological Answer :
- Cell permeability assays : Use Caco-2 monolayers with LC-MS quantification to evaluate absorption .
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., for kinases or proteases) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
